![molecular formula C20H23N5O2S B2538940 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 880800-52-2](/img/structure/B2538940.png)

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

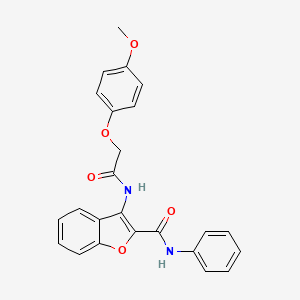

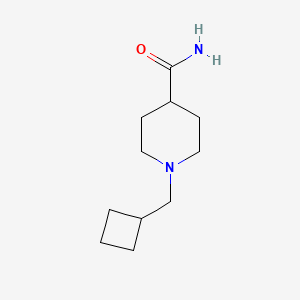

The compound “2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide” is a derivative of 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole . It is used as a reactant in the synthesis of substituted thiadiazolyl (styryl)quinazolinones with anticonvulsant, sedative-hypnotic, and CNS depressant activities .

Synthesis Analysis

The synthesis of this compound involves several steps. The yield was reported to be 72% with a melting point of 174–176°C . The reaction mixture was monitored by thin layer chromatography (TLC) using commercial glass-backed TLC plates .Molecular Structure Analysis

The molecular structure of the compound was determined using various techniques. The IR spectrum showed peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1 . The 1H NMR spectrum (DMSO-d6, 500 MHz) showed peaks at various chemical shifts .Chemical Reactions Analysis

The compound is held together in the unit cell by the combination of both intramolecular covalent and intermolecular secondary interactions . Intramolecular N–H···O hydrogen bonding occurs in the molecule .Physical And Chemical Properties Analysis

The compound has a melting point of 174–176°C . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .Applications De Recherche Scientifique

Synthesis and Structural Elucidation

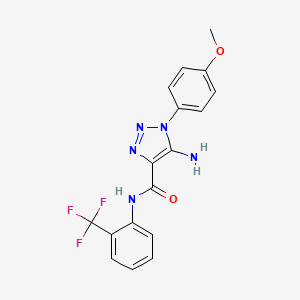

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their wide range of pharmacological activities, including antimicrobial, antifungal, and anti-tuberculosis properties. For instance, a study on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlighted their potential against various microbial strains (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Anticonvulsant Activity

The search for new drugs with anticonvulsant properties has led to the development of compounds based on the 1,2,4-triazole scaffold. A notable example is the synthesis and evaluation of functionalized alpha-heteroatom-substituted amino acids, demonstrating significant anticonvulsant activity, indicating the therapeutic potential of such derivatives (Kohn, Sawhney, Legall, Robertson, & Leander, 1991).

Antimicrobial Agents

Further exploration into 1,2,4-triazole derivatives has yielded compounds with potent antimicrobial effects. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been documented, showcasing their effectiveness against a range of bacterial and fungal strains (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Activity

The antioxidant properties of 1,2,4-triazole-based compounds have also been investigated. In a study focusing on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, significant antioxidant activity was observed, highlighting the potential for these compounds in oxidative stress-related conditions (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-13(2)14-4-8-16(9-5-14)22-18(26)12-28-20-24-23-19(25(20)21)15-6-10-17(27-3)11-7-15/h4-11,13H,12,21H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCYKDXUGHSMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)

![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2538868.png)

![(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2538878.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2538880.png)